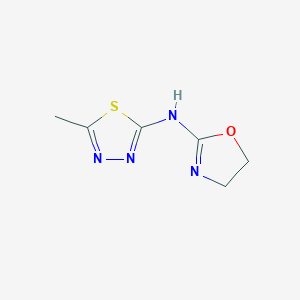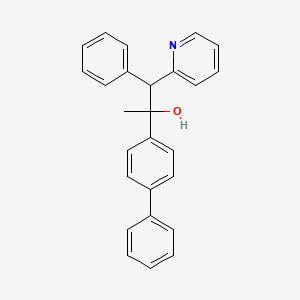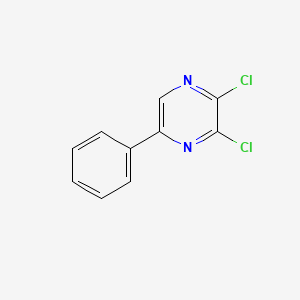
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and suitable coupling reactions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring, often with varying biological activities.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its fused ring system and the presence of the piperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
134336-99-5 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[3-(4-phenylpiperazin-1-yl)propyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C19H22N4O2/c24-19-23(18-17(25-19)8-4-9-20-18)11-5-10-21-12-14-22(15-13-21)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2 |
InChI-Schlüssel |
MKTFZEHFTCMQCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


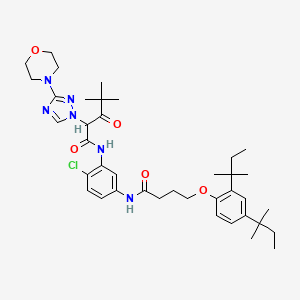
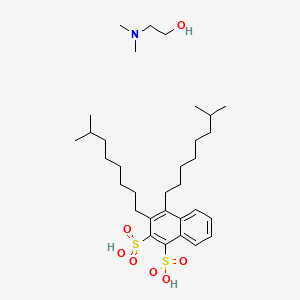
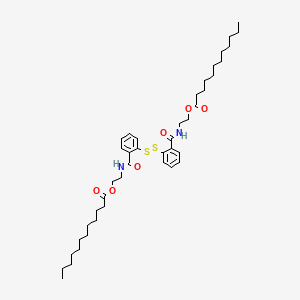
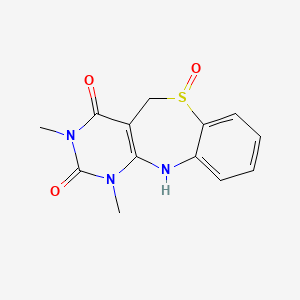
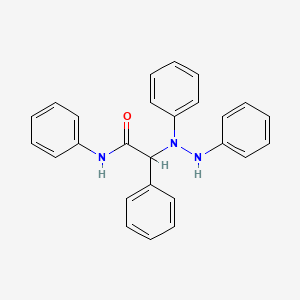
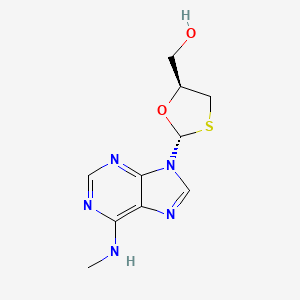
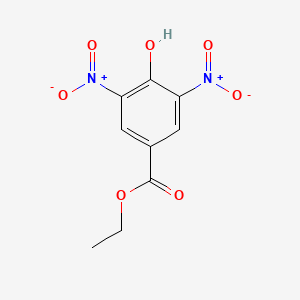
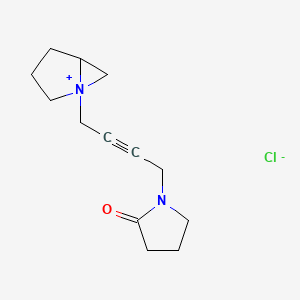
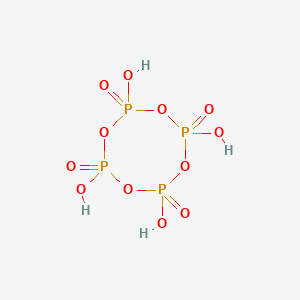
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
